

# (1-Butyloctyl)cyclohexane: An Evaluation as a Safer Alternative to Traditional Solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1-Butyloctyl)cyclohexane

Cat. No.: B078575

[Get Quote](#)

A comprehensive comparison of **(1-Butyloctyl)cyclohexane** with traditional solvents utilized in research and drug development is currently not feasible due to a significant lack of publicly available data on its physical properties, safety, and performance. Despite extensive searches for its CAS number (13151-85-4), a detailed Safety Data Sheet (SDS), technical data sheets, or any research publications evaluating its efficacy as a solvent have not been identified. One available safety document simply classifies the substance as "Not a hazardous substance or mixture" without providing any supporting data.

This guide will, therefore, provide a comparative overview of commonly used traditional solvents in the pharmaceutical and research sectors, outlining their properties and associated hazards. It will also detail the key characteristics and experimental considerations for identifying and validating safer solvent alternatives, a framework within which **(1-Butyloctyl)cyclohexane** could be evaluated should data become available.

## Traditional Solvents in Drug Development: A Comparative Overview

Solvents are fundamental to many processes in drug discovery and development, including synthesis, purification, and formulation.<sup>[1]</sup> However, many traditional solvents pose significant health, safety, and environmental risks.<sup>[2]</sup> Regulatory bodies like the FDA and EMA have stringent guidelines on residual solvent levels in pharmaceutical products.<sup>[1]</sup>

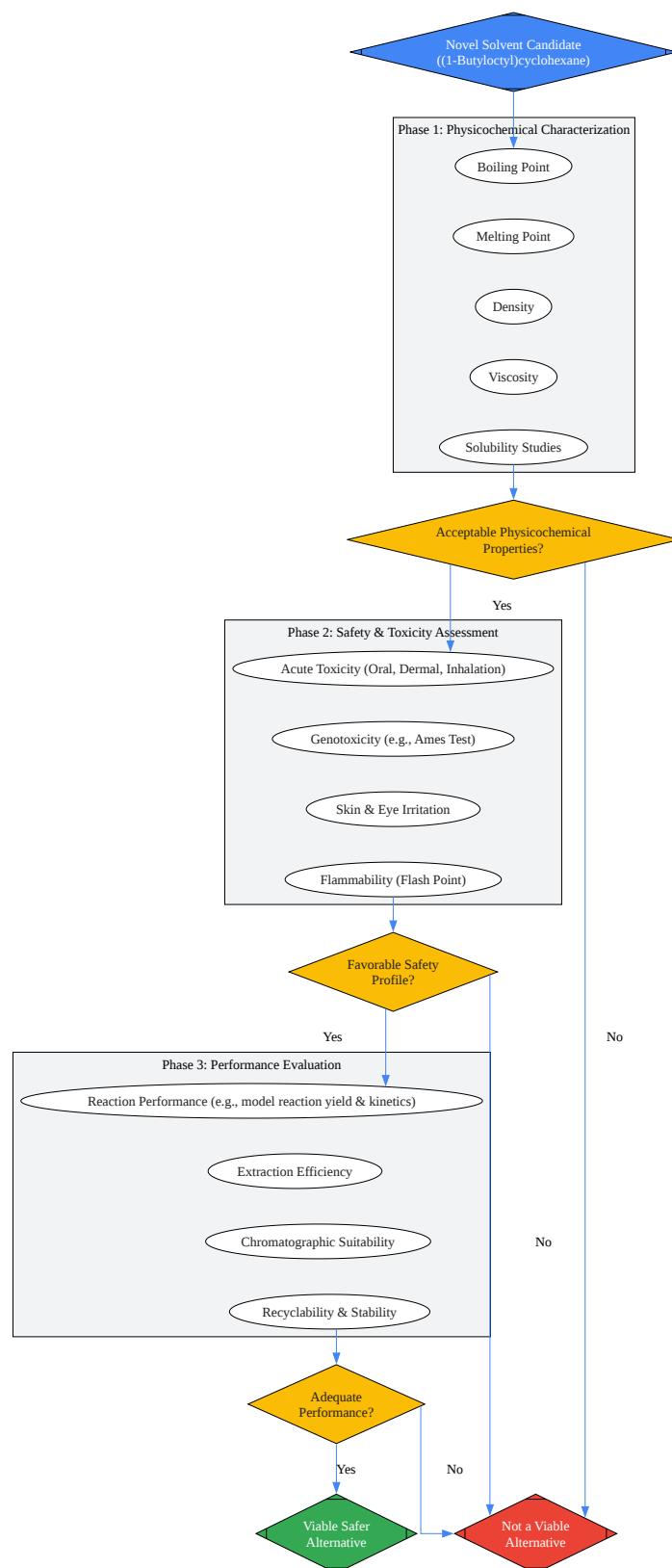
For context, solvents are often categorized into classes based on their toxicity. Class 1 solvents, such as benzene and carbon tetrachloride, are highly toxic and their use is strictly avoided. Class 2 solvents, including methanol, dichloromethane, and toluene, have limited use due to their toxicity risks. Class 3 solvents, like ethanol and acetone, are considered to have low toxicity and are generally preferred.

Below is a comparison of some common traditional solvents:

| Solvent                     | Chemical Formula                 | Boiling Point (°C) | Key Hazards                                                               | Applications in Drug Development                 |
|-----------------------------|----------------------------------|--------------------|---------------------------------------------------------------------------|--------------------------------------------------|
| Dichloromethane (DCM)       | CH <sub>2</sub> Cl <sub>2</sub>  | 39.6               | Probable human carcinogen, neurotoxicity, environmental hazard.           | Extraction, reaction medium.                     |
| Chloroform                  | CHCl <sub>3</sub>                | 61.2               | Probable human carcinogen, liver and kidney damage, environmental hazard. | Extraction, reaction medium.                     |
| N,N-Dimethylformamide (DMF) | C <sub>3</sub> H <sub>7</sub> NO | 153                | Reproductive toxicity, liver damage.                                      | Reaction medium, especially for polar compounds. |
| Toluene                     | C <sub>7</sub> H <sub>8</sub>    | 110.6              | Neurotoxicity, developmental toxicity, flammable.                         | Reaction medium, purification.                   |
| Hexane                      | C <sub>6</sub> H <sub>14</sub>   | 69                 | Neurotoxicity, flammable.                                                 | Extraction, chromatography.                      |
| Methanol                    | CH <sub>3</sub> OH               | 64.7               | Toxic (can cause blindness and death), flammable.                         | Reaction medium, purification, cleaning.         |
| Acetonitrile                | C <sub>2</sub> H <sub>3</sub> N  | 81.6               | Toxic, flammable.                                                         | Chromatography (HPLC), reaction medium.          |

---

|             |                                |      |                                                                                      |                                                 |
|-------------|--------------------------------|------|--------------------------------------------------------------------------------------|-------------------------------------------------|
| Cyclohexane | C <sub>6</sub> H <sub>12</sub> | 80.7 | Flammable, skin and eye irritant, may cause drowsiness or dizziness.[3][4][5]<br>[6] | Non-polar solvent for synthesis and extraction. |
|-------------|--------------------------------|------|--------------------------------------------------------------------------------------|-------------------------------------------------|


---

## The Quest for Safer Solvents: Key Attributes and Evaluation Protocols

The pharmaceutical industry is actively seeking "green" or sustainable solvents to minimize environmental impact and enhance worker safety. An ideal safer solvent alternative should possess several key attributes:

- Low Toxicity: Minimal short-term and long-term health effects on humans.
- High Flash Point: Reduced flammability risk.
- Biodegradability: Breaks down into harmless substances in the environment.
- Renewable Source: Derived from sustainable feedstocks.
- High Solvency Power: Effectively dissolves a wide range of compounds.
- Ease of Removal: Can be easily removed from the final product.
- Chemical Stability: Does not react with the solutes or under process conditions.

To assess a new chemical entity like **(1-Butyloctyl)cyclohexane** as a potential solvent, a structured experimental workflow is necessary. This would involve a series of tests to characterize its physical properties, safety profile, and performance in relevant applications.



[Click to download full resolution via product page](#)

### Workflow for Novel Solvent Evaluation

## Conclusion

While the name "**(1-Butyloctyl)cyclohexane**" suggests a molecule with a non-polar character similar to cyclohexane but with a higher molecular weight and likely a higher boiling point and flash point, this remains speculative without empirical data. The elongated alkyl chains might also influence its solvency properties.

For researchers and drug development professionals, the selection of a solvent is a critical decision that impacts process efficiency, product purity, and, most importantly, safety and environmental footprint. The lack of available data on **(1-Butyloctyl)cyclohexane** prevents its inclusion in the roster of potential safer alternatives at this time. A thorough experimental evaluation, as outlined above, would be required to determine if it can serve as a viable and safer substitute for traditional solvents in the pharmaceutical industry. Until such data is generated and made public, the use of well-characterized and regulated greener solvents remains the recommended best practice.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-butyl cyclohexene, 3282-53-9 [thegoodsentscompany.com]
- 2. msd.com [msd.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Cyclohexane, (1-methylbutyl)- [webbook.nist.gov]
- 5. ecsa-chemicals.ch [ecs-a-chemicals.ch]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [(1-Butyloctyl)cyclohexane: An Evaluation as a Safer Alternative to Traditional Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078575#1-butyloctyl-cyclohexane-a-safer-alternative-to-traditional-solvents>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)